![molecular formula C18H18FN3O3 B11555294 N-(4-fluorophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11555294.png)
N-(4-fluorophenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine group (NH-NH2)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the condensation of 4-fluorobenzaldehyde with 3-methoxybenzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-FLUOROPHENYL)-3-(5-(2-(TRIFLUOROMETHYL)PHENYL)-2-FURYL)PROPANAMIDE
- N-(4-FLUOROPHENYL)-N-[(E)-(3-NITROPHENYL)METHYLIDENE]AMINE
Uniqueness
N-(4-FLUOROPHENYL)-3-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific structural features, such as the presence of both fluorine and methoxy groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C18H18FN3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N'-[(E)-(3-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H18FN3O3/c1-25-16-4-2-3-13(11-16)12-20-22-18(24)10-9-17(23)21-15-7-5-14(19)6-8-15/h2-8,11-12H,9-10H2,1H3,(H,21,23)(H,22,24)/b20-12+ |
InChI Key |
GQSQULCNTVLRMU-UDWIEESQSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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